1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is an organic compound with a complex structure that includes a fluorophenyl group, a pyrazole ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of an α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to form the pyrazole ring.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the oxane moiety: This step involves the reaction of an appropriate oxane precursor with the intermediate compound formed in the previous steps.
Final coupling: The final step involves coupling the intermediate compounds to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl and pyrazole moieties but differs in the presence of a naphthalene group.
(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: This compound also contains a fluorophenyl group but has a piperidine ring instead of a pyrazole ring.
Uniqueness
1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is unique due to its combination of a fluorophenyl group, a pyrazole ring, and an oxane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c18-15-3-1-13(2-4-15)9-19-17(23)21-16-10-20-22(12-16)11-14-5-7-24-8-6-14/h1-4,10,12,14H,5-9,11H2,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJOBAYSMIIRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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